molecular formula C6H7NO2 B1593590 5-Hydroxy-2-methylpyridine 1-oxide CAS No. 24207-00-9

5-Hydroxy-2-methylpyridine 1-oxide

Cat. No. B1593590
Key on ui cas rn: 24207-00-9
M. Wt: 125.13 g/mol
InChI Key: RFESWJXQFMZDBQ-UHFFFAOYSA-N
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Patent
US04260620

Procedure details

A mixture of 100.0 g of 2-methyl-5-hydroxy-pyridine, 600 ml of acetic acid and 200 ml of 30-35% hydrogen peroxide is heated on a steam bath with occasional swirling for 18 hours. Then to the mixture is added 500 ml of water and the resulting solution is evaporated to leave a residue. The last traces of water from the residue are removed azeotropically with isopropanol to give a yellow solid. This solid is recrystallized from ethanol to give 2-methyl-5-hydroxy-pyridine-1-oxide melting at 185°-187°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(O)(=[O:11])C.OO>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N+:3]=1[O-:11]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=NC=C(C=C1)O
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath
CUSTOM
Type
CUSTOM
Details
the resulting solution is evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
The last traces of water from the residue are removed azeotropically with isopropanol
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1)O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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